H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH
H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH
Brand Name:
Vulcanchem
CAS No.:
177159-38-5
VCID:
VC20933779
InChI:
InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1
SMILES:
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
Molecular Formula:
C58H103N17O17
Molecular Weight:
1310.5 g/mol
H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH
CAS No.: 177159-38-5
Cat. No.: VC20933779
Molecular Formula: C58H103N17O17
Molecular Weight: 1310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177159-38-5 |
|---|---|
| Molecular Formula | C58H103N17O17 |
| Molecular Weight | 1310.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1 |
| Standard InChI Key | BGJCDLGCXIOVBW-BLPBYGFISA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
| SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
| Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator